N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Description

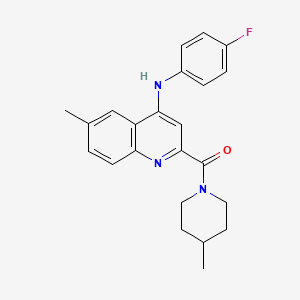

N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a quinoline derivative characterized by:

- A quinoline core substituted with a 6-methyl group.

- A 4-fluorophenylamine moiety at the 4-position.

- A 4-methylpiperidine-1-carbonyl group at the 2-position.

This compound integrates structural features that modulate lipophilicity, solubility, and steric interactions, which are critical for pharmacological activity. Below, it is compared with structurally related quinoline and heterocyclic analogs.

Properties

IUPAC Name |

[4-(4-fluoroanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O/c1-15-9-11-27(12-10-15)23(28)22-14-21(25-18-6-4-17(24)5-7-18)19-13-16(2)3-8-20(19)26-22/h3-8,13-15H,9-12H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVBHSKSDUELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. The methyl group is then added via a Friedel-Crafts alkylation, and the piperidinyl methanone moiety is introduced through a reductive amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process would typically include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Key Observations :

- The 4-methylpiperidine-1-carbonyl group in the target compound enhances lipophilicity compared to unsubstituted piperidine analogs (e.g., ) .

- Halogenated aryl groups (e.g., 4-fluorophenyl in the target vs.

- Ether and methoxy substituents () improve aqueous solubility, whereas the target compound’s methylpiperidine group may reduce it .

Piperidine/Piperazine Derivatives

Key Observations :

Crystallographic and Conformational Analysis

- Intramolecular hydrogen bonding observed in pyrimidine analogs (e.g., ) stabilizes molecular conformation. The target compound’s 4-methylpiperidine group may disrupt similar interactions, altering bioavailability .

- Dihedral angles between the quinoline core and substituents (e.g., 11.3°–70.1° in ) influence binding pocket compatibility. The target’s 4-methylpiperidine-1-carbonyl group likely imposes distinct steric constraints .

Biological Activity

N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine, also known by its CAS number 1226435-79-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H24FN3O

- Molecular Weight : 377.46 g/mol

- Chemical Structure : The compound features a quinoline core substituted with a fluorophenyl group and a piperidine carbonyl moiety, which may contribute to its bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Quinoline compounds are known to exhibit a range of pharmacological activities, particularly against various cancer cell lines.

-

Mechanism of Action :

- The compound acts as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and survival.

- It has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as lung cancer. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against EGFR, indicating potent inhibitory effects .

-

Case Studies :

- A study demonstrated that related quinoline derivatives exhibited strong cytotoxicity against several cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 5 to 10 μM .

- Another derivative showed an IC50 of 15 nM against EGFR, suggesting that structural modifications can enhance biological activity significantly .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on their structural features. Key observations include:

- Fluorine Substitution : The presence of electron-withdrawing groups like fluorine at the para position of the phenyl ring enhances antiproliferative activity.

- Piperidine Moiety : The incorporation of a piperidine ring has been associated with improved binding affinity to target proteins .

Comparative Analysis

The following table summarizes the biological activities of various quinoline derivatives compared to this compound:

| Compound Name | Target | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | EGFR | TBD | Potential anticancer agent |

| Gefitinib | EGFR | 53.1 | Standard reference drug |

| Compound A | Various Cancer Lines | 15 | Strong cytotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.